
2,2,2-Trichloro-1-(3-nitrophenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H6Cl3NO3 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves the condensation of 3-nitrobenzaldehyde with trichloroacetaldehyde, followed by reduction using agents like sodium borohydride. Optimize yields by employing ethanol or methanol as solvents under reflux conditions (60–80°C) to ensure complete conversion . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 1:1) improves purity . Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- Structural Confirmation : Use -NMR and -NMR to verify the presence of the nitrophenyl ring (aromatic protons at 7.5–8.5 ppm) and trichloroethanol moiety (hydroxyl proton at ~2.5 ppm) .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity .
- Functional Group Analysis : FT-IR spectroscopy identifies key groups (e.g., -OH stretch at 3200–3400 cm, nitro group at 1520 cm) .
Q. What safety precautions are necessary when handling this compound, given limited toxicological data?
- Methodology : Adopt precautions from structurally similar compounds (e.g., 2,2,2-trichloroethanol):
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Follow GHS/CLP guidelines (P261, P262) for handling nitroaromatics and chlorinated compounds .
- Store in airtight containers away from light and oxidizing agents .
Advanced Research Questions
Q. How do the electronic properties of the nitro and trichloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- The nitro group (-NO) is electron-withdrawing, increasing the electrophilicity of the adjacent carbon. This enhances susceptibility to nucleophilic attack, as seen in analogous trifluoromethyl-nitrophenyl systems .
- The trichloromethyl group (-CCl) introduces steric hindrance, potentially slowing reactions at the β-carbon. Computational studies (DFT) can map electron density distribution to predict reactive sites .
Q. How can computational methods predict the metabolic pathways or toxicity profile of this compound?
- Methodology :
- Metabolic Pathways : Use molecular docking simulations (e.g., AutoDock Vina) to study interactions with cytochrome P450 enzymes, focusing on nitro reduction and hydroxylation .
- Toxicity Prediction : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate acute toxicity (e.g., LD) based on nitroaromatic and chlorinated analogs .
Q. What strategies resolve discrepancies in reported reaction yields when using different reducing agents?
- Methodology :
- Variable Control : Compare catalytic (e.g., Pd/C with H) vs. stoichiometric (NaBH) reducing agents under standardized conditions (solvent: ethanol, 25°C vs. reflux) .
- Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
- Byproduct Identification : GC-MS analysis detects intermediates (e.g., ketone byproducts from incomplete reduction) .
Q. How does the compound’s stability under various pH conditions affect its storage and application in biological studies?
- Methodology :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and LC-MS. Nitro groups are typically stable in acidic conditions but may degrade under strong alkaline pH .
- Biological Compatibility : For enzyme assays (e.g., alcohol dehydrogenase), use neutral pH (7.4) and low-temperature storage (4°C) to preserve activity .
Q. What are the regulatory implications of using this compound in environmental or pharmacological research?
- Methodology :
- Regulatory Compliance : The compound is classified as a Class I Specified Chemical Substance in some jurisdictions (e.g., Japan’s CSCL), requiring prior approval for synthesis or import .
- Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Conduct saturation solubility tests in solvents (e.g., DMSO, chloroform, water) at 25°C. Conflicting data may arise from impurities; ensure purity via recrystallization or HPLC .
- Computational Prediction : Use Hansen Solubility Parameters (HSP) to correlate experimental solubility with polarity and hydrogen-bonding capacity .
Properties
CAS No. |
54619-63-5 |
---|---|
Molecular Formula |
C8H6Cl3NO3 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H |
InChI Key |
QTPMEWPNYWDGID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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